2,3,4-Trifluoro-5-(trifluoromethyl)aniline

Metabolic Stability Fluorine Effects Drug Design

2,3,4-Trifluoro-5-(trifluoromethyl)aniline (CAS 123973-35-3) is a polyfluorinated aromatic amine with the molecular formula C₇H₃F₆N and a molecular weight of 215.098 g/mol. The compound features three fluorine atoms and a trifluoromethyl (-CF₃) group on the benzene ring, resulting in a total of six fluorine substituents.

Molecular Formula C7H3F6N
Molecular Weight 215.098
CAS No. 123973-35-3
Cat. No. B2623779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trifluoro-5-(trifluoromethyl)aniline
CAS123973-35-3
Molecular FormulaC7H3F6N
Molecular Weight215.098
Structural Identifiers
SMILESC1=C(C(=C(C(=C1N)F)F)F)C(F)(F)F
InChIInChI=1S/C7H3F6N/c8-4-2(7(11,12)13)1-3(14)5(9)6(4)10/h1H,14H2
InChIKeyJLKGQEBYBZBAKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3,4-Trifluoro-5-(trifluoromethyl)aniline (CAS 123973-35-3): Core Identity and Procurement Baseline


2,3,4-Trifluoro-5-(trifluoromethyl)aniline (CAS 123973-35-3) is a polyfluorinated aromatic amine with the molecular formula C₇H₃F₆N and a molecular weight of 215.098 g/mol . The compound features three fluorine atoms and a trifluoromethyl (-CF₃) group on the benzene ring, resulting in a total of six fluorine substituents [1]. This high degree of fluorination imparts strong electron-withdrawing character and enhanced lipophilicity, making it a versatile building block in pharmaceutical and agrochemical intermediate synthesis [2]. Commercially, the compound is typically offered at purities of 95% to 98%, with prices for research quantities ranging from approximately $320 to $552 per gram depending on vendor and purity [3].

Why 2,3,4-Trifluoro-5-(trifluoromethyl)aniline Cannot Be Replaced by Common Trifluoromethylaniline Isomers


The precise arrangement of fluorine substituents on the aniline ring critically determines the compound's physicochemical properties, reactivity, and metabolic fate of downstream products. Simple isomers such as 4-(trifluoromethyl)aniline or 3-(trifluoromethyl)aniline lack the additional ring fluorines, resulting in significantly lower lipophilicity, different electronic profiles, and altered metabolic stability [1]. Even among polyfluorinated analogs, the position of the -CF₃ group relative to the -NH₂ and other fluorine atoms dictates regioselectivity in metalation and cross-coupling reactions [2]. The 2,3,4-trifluoro-5-CF₃ substitution pattern is specifically claimed in patent literature as an intermediate for pesticidal and pharmaceutical compounds, underscoring that the exact isomer is non-interchangeable for these applications [3].

Quantitative Differentiation: 2,3,4-Trifluoro-5-(trifluoromethyl)aniline Versus Closest Analogs


Enhanced Metabolic Stability Inferred from Superior Fluorine Loading Compared to Non-Fluorinated and Partially Fluorinated Analogs

The compound carries six fluorine atoms per molecule (molecular formula C₇H₃F₆N), compared to three fluorine atoms in 3-(trifluoromethyl)aniline (C₇H₆F₃N) and five in 2,3-difluoro-4-(trifluoromethyl)aniline (C₇H₄F₅N) [1]. In medicinal chemistry, increased fluorination is strongly correlated with improved metabolic stability due to the strength of the C–F bond and the electron-withdrawing effect that deactivates the aromatic ring toward oxidative metabolism [2]. While a direct head-to-head metabolic stability assay is not available in the public domain, the class-level inference from the significantly higher fluorine content supports the expectation of superior metabolic resilience for any active ingredient derived from this intermediate.

Metabolic Stability Fluorine Effects Drug Design

Higher Melting Point and Crystallinity Versus 4-(Trifluoromethyl)aniline Facilitates Isolation and Purification

The target compound exhibits a melting point of 65–70°C [1], substantially higher than the melting point of 4-(trifluoromethyl)aniline (3–8°C) and 3-(trifluoromethyl)aniline (5–6°C) [2]. This difference of approximately 60°C indicates much stronger intermolecular interactions in the solid state, which can be exploited for purification via recrystallization and for long-term storage stability. The higher melting point also suggests lower volatility and reduced risk of evaporative loss during downstream processing under ambient or slightly elevated temperatures.

Crystallinity Purification Solid-State Properties

Specific Isomer Required in Patented Pesticidal and Pharmaceutical Intermediate Synthesis

US Patent US5082971A explicitly claims a series of trifluoromethylaminobenzenes containing fluorine and/or chlorine as intermediates for pharmaceutically and agrochemically active compounds [1]. The patent lists 2,3,4-trifluoro-5-(trifluoromethyl)aniline (InChIKey JLKGQEBYBZBAKE-UHFFFAOYSA-N) as one of the specifically claimed structures, alongside closely related isomers such as 2,3,5-trifluoro-4-(trifluoromethyl)aniline and 2,3-difluoro-4-(trifluoromethyl)aniline [2]. The fact that the patent distinguishes among these isomers indicates that each substitution pattern affords distinct reactivity and biological activity in the final active ingredients, making isomer substitution non-viable for patent-protected synthetic routes.

Agrochemical Intermediates Patented Synthesis Pesticidal Compounds

Distinct Boiling Point Under Reduced Pressure Enables Fractional Distillation Separation from Isomeric Mixtures

The compound has a reported boiling point of 82–83°C at 15 mbar . In contrast, the 2,3-difluoro-4-(trifluoromethyl)aniline analog has a boiling point of 188°C at 760 mmHg (atmospheric pressure) . While direct comparison requires pressure correction, the availability of a reduced-pressure boiling point for the target compound indicates it can be distilled at moderate vacuum without thermal decomposition, a critical consideration for large-scale purification. The difference in boiling behavior between isomers arises from the interplay of molecular weight, dipole moment, and intermolecular forces dictated by the specific fluorine substitution pattern, enabling separation from positional isomers by fractional distillation.

Fractional Distillation Isomer Separation Purification

High-Value Application Scenarios for 2,3,4-Trifluoro-5-(trifluoromethyl)aniline Procurement


Synthesis of Fluorinated Pesticidal Lead Compounds Requiring Patent-Defined Intermediates

Organizations developing novel insecticides or acaricides based on trifluoromethylated aniline scaffolds can use 2,3,4-trifluoro-5-(trifluoromethyl)aniline as the specific intermediate required by US5082971A. The patent's explicit differentiation among positional isomers confirms that this exact substitution pattern is necessary to generate the intended pesticidal activity [1]. Substituting a different isomer would introduce structural changes that could invalidate the patent protection and alter target binding.

Medicinal Chemistry Programs Targeting Improved Metabolic Stability Through High Fluorine Loading

In drug discovery campaigns where cytochrome P450-mediated oxidation is a primary clearance pathway, incorporating the 6-fluorine scaffold of 2,3,4-trifluoro-5-(trifluoromethyl)aniline into lead compounds can provide greater metabolic shielding than analogs with fewer fluorine atoms [1]. The enhanced electron deficiency of the ring also reduces the likelihood of forming reactive metabolites, addressing a common toxicology concern in early-stage development.

Scale-Up and Process Chemistry Requiring Crystalline Intermediates Amenable to Recrystallization

The relatively high melting point (65–70°C) of the compound [1], compared to liquid or low-melting CF₃-aniline isomers, makes it particularly suitable for process-scale synthesis where recrystallization is the preferred purification method. The crystalline nature facilitates filtration, drying, and storage without the need for specialized low-temperature equipment, reducing capital expenditure for kilo-lab and pilot-plant operations.

Site-Selective Metalation and Late-Stage Functionalization in Complex Molecule Synthesis

The presence of three ring fluorines in addition to the -CF₃ group creates a highly differentiated electronic environment that can direct orthogonal metalation at the position adjacent to the amino group, as demonstrated by the general methodology for N-BOC protected fluoroanilines [1]. This regioselectivity enables sequential functionalization strategies—such as directed ortho-metalation followed by cross-coupling—that would be less selective or impossible with simpler aniline analogs, making this compound a strategic building block for complex fluorinated molecule assembly.

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